molecular formula C17H16N4OS B11789683 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone

Cat. No.: B11789683
M. Wt: 324.4 g/mol
InChI Key: KVGKKRSCBBRTBY-UHFFFAOYSA-N
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Description

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone is a complex organic compound with a molecular formula of C17H16N4OS. This compound features a benzo[d]thiazole ring fused to a pyridine ring, with a piperazine moiety attached via a methanone linkage. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the benzo[d]thiazole ring, followed by the introduction of the pyridine ring. The final step involves the attachment of the piperazine moiety through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole and pyridine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzo[d]thiazole and pyridine rings, along with the piperazine moiety, allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperazin-1-ylmethanone

InChI

InChI=1S/C17H16N4OS/c22-17(21-10-8-18-9-11-21)12-4-3-7-19-15(12)16-20-13-5-1-2-6-14(13)23-16/h1-7,18H,8-11H2

InChI Key

KVGKKRSCBBRTBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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